2,4,6-Trichloro-1lambda~4~,3lambda~4~,5lambda~4~,2,4,6-trithiatriazinane-1,3,5-trione
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Overview
Description
2,4,6-Trichloro-1lambda~4~,3lambda~4~,5lambda~4~,2,4,6-trithiatriazinane-1,3,5-trione is a chemical compound known for its unique structure and properties. It is a triazine derivative with three chlorine atoms and three sulfur atoms, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-1lambda~4~,3lambda~4~,5lambda~4~,2,4,6-trithiatriazinane-1,3,5-trione typically involves the reaction of cyanuric chloride with thiourea under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants in a suitable solvent, such as dichloromethane, and using a catalyst like AlCl3 to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-1lambda~4~,3lambda~4~,5lambda~4~,2,4,6-trithiatriazinane-1,3,5-trione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The sulfur atoms in the compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran, with catalysts such as AlCl3 or base catalysts like triethylamine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield triazine derivatives with amine groups, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
2,4,6-Trichloro-1lambda~4~,3lambda~4~,5lambda~4~,2,4,6-trithiatriazinane-1,3,5-trione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-1lambda~4~,3lambda~4~,5lambda~4~,2,4,6-trithiatriazinane-1,3,5-trione involves its interaction with molecular targets through its reactive chlorine and sulfur atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their function and activity . The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A closely related compound with similar reactivity but without the sulfur atoms.
Cyanuric Chloride: Another triazine derivative used in similar applications but with different reactivity due to the absence of sulfur atoms.
Uniqueness
The presence of both chlorine and sulfur atoms in 2,4,6-Trichloro-1lambda~4~,3lambda~4~,5lambda~4~,2,4,6-trithiatriazinane-1,3,5-trione gives it unique reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .
Properties
CAS No. |
21095-45-4 |
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Molecular Formula |
Cl3N3O3S3 |
Molecular Weight |
292.6 g/mol |
IUPAC Name |
2,4,6-trichloro-1,3,5,2,4,6-trithiatriazinane 1,3,5-trioxide |
InChI |
InChI=1S/Cl3N3O3S3/c1-4-10(7)5(2)12(9)6(3)11(4)8 |
InChI Key |
NNXITUFZRKVAIS-UHFFFAOYSA-N |
Canonical SMILES |
N1(S(=O)N(S(=O)N(S1=O)Cl)Cl)Cl |
Origin of Product |
United States |
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